molecular formula C11H11NOS B12913043 4-Methyl-1-(methylthio)isoquinolin-3(2H)-one CAS No. 61576-34-9

4-Methyl-1-(methylthio)isoquinolin-3(2H)-one

Cat. No.: B12913043
CAS No.: 61576-34-9
M. Wt: 205.28 g/mol
InChI Key: QJJVXVWJRCWESK-UHFFFAOYSA-N
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Description

4-Methyl-1-(methylthio)isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a methyl group and a methylthio group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(methylthio)isoquinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-(methylthio)benzaldehyde with an amine, followed by cyclization to form the isoquinoline core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylthio group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methyl and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with different functional groups replacing the methyl or methylthio groups.

Scientific Research Applications

4-Methyl-1-(methylthio)isoquinolin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Isoquinoline derivatives are often explored for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and diverse biological activities.

    4-Methylisoquinoline: Similar to 4-Methyl-1-(methylthio)isoquinolin-3(2H)-one but lacks the methylthio group.

    1-Methylthioisoquinoline: Contains the methylthio group but lacks the 4-methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and can lead to unique biological activities not observed in other isoquinoline derivatives.

Properties

CAS No.

61576-34-9

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-methyl-1-methylsulfanyl-2H-isoquinolin-3-one

InChI

InChI=1S/C11H11NOS/c1-7-8-5-3-4-6-9(8)11(14-2)12-10(7)13/h3-6H,1-2H3,(H,12,13)

InChI Key

QJJVXVWJRCWESK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(NC1=O)SC

Origin of Product

United States

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